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Compound of Interest

Compound Name: Dot1L-IN-7

Cat. No.: B12418133

Introduction to DotlL and the Role of Chemical
Probes

Disruptor of Telomeric Silencing 1-Like (DOT1L) is a unique histone methyltransferase (HMT)
as it is the sole enzyme responsible for the methylation of lysine 79 on histone H3 (H3K79).[1]
Unlike most other HMTs that possess a catalytic SET domain, DOT1L belongs to a different
structural class.[2] The methylation of H3K79 by DOTLL is predominantly associated with
actively transcribed genes and plays crucial roles in various cellular processes, including
transcriptional regulation, cell cycle progression, and DNA damage repair.[1][3]

The aberrant activity of DOT1L is a key driver in certain cancers, most notably in mixed-lineage
leukemia (MLL)-rearranged (MLLr) leukemias. In these malignancies, chromosomal
translocations result in MLL fusion proteins that aberrantly recruit DOTL1L to specific gene loci,
such as HOXA9 and MEISL1.[3] This leads to hypermethylation of H3K79, sustained expression
of leukemogenic genes, and blockage of cell differentiation.[3][4] Consequently, DOT1L has
emerged as a high-priority therapeutic target.

A chemical probe is a small-molecule inhibitor that is potent, selective, and cell-permeable,
enabling the rigorous interrogation of a protein's function in cellular and in vivo models.

SGCO0946 is a potent and selective S-adenosyl-L-methionine (SAM)-competitive inhibitor of
DotlL, making it an ideal tool to dissect the functional consequences of Dotl1L inhibition.[3]

SGC0946: A Validated Chemical Probe
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SGC0946 is a close analog of the pioneering DotlL inhibitor EPZ004777. It functions by
competing with the natural cofactor SAM for the binding pocket of Dotl1L, thereby preventing
the transfer of a methyl group to the H3K79 residue.[3][5] This mode of action effectively and

specifically blocks the catalytic activity of Dot1L.

Quantitative Data for SGC0946

The following tables summarize the key quantitative data that establish SGC0946 as a potent

and selective chemical probe for Dot1L.

Table 1: Biochemical Activity of SGC0946 Against Dot1L

Parameter Value

ICs0 0.3 nM

Species

Human

Notes

Radiometric assay
using recombinant
DotlL and
nucleosome
substrate.

| Ki | <80 pM | Human | Determined for the closely related analog Pinometostat.[3] |

Table 2: Cellular Activity of SGC0946

Assay Cell Line ICs0 Notes
Inhibition of the
H3K79 direct product of
i . HelLa 3 nM L
Dimethylation DotlL activity in
cells.[6]
Reporter assay
HoxA9 Promoter measuring the activity
o Molm-13 17 nM
Activity of a key DotlL target
gene promoter.[6]
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| Anti-proliferation | MV4-11 (MLL-AF4) | 5 nM | Measures the phenotypic consequence of

DotlL inhibition in a Dot1L-dependent cancer cell line.[6] |

Table 3: Selectivity Profile of SGC0946 Analogs

Methyltransferase

PRMT5

Fold Selectivity vs. DotlL

>33,000-fold

Notes

Data for EPZ004777, a
close analog.

CARM1

>33,000-fold

Demonstrates high selectivity
against arginine

methyltransferases.

SETD7

>33,000-fold

Demonstrates high selectivity
against SET domain-
containing lysine

methyltransferases.

EZH2

>33,000-fold

Demonstrates high selectivity
against other key epigenetic

targets.

| G9a | >33,000-fold | High selectivity is a critical feature of a reliable chemical probe. |

Key Experimental Protocols

Detailed methodologies are provided below for core experiments to validate the activity and
effects of a DotlL chemical probe like SGC0946.

Protocol 1: In Vitro Dot1lL Enzymatic Assay (Radiometric)

This assay quantitatively measures the enzymatic activity of Dot1L and the potency of

inhibitors.

¢ Reagents:

o Recombinant human DotlL (e.g., residues 1-416).
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[e]

Recombinant human nucleosomes (substrate).

o

S-adenosyl-L-[methyl-3H]-methionine ([H]-SAM).

[¢]

SGC0946 or other test compounds, serially diluted in DMSO.

[¢]

Assay Buffer: 50 mM Tris-HCI pH 8.0, 10 mM MgClz, 4 mM DTT.

Scintillation fluid.

[e]

e Procedure:

o Prepare reaction mixtures in a 96-well plate containing assay buffer, 10 nM Dotl1L, and
300 nM nucleosomes.

o Add SGC0946 at various concentrations (e.g., 0.01 nM to 1 pM) and incubate for 15
minutes at room temperature.

o Initiate the reaction by adding 1 uM [3H]-SAM.
o Incubate the reaction for 60 minutes at room temperature.
o Stop the reaction by spotting the mixture onto phosphocellulose filter paper.

o Wash the filter paper three times with 10% trichloroacetic acid (TCA) to remove
unincorporated [3H]-SAM.

o Dry the filter paper, add scintillation fluid, and measure the incorporated radioactivity using
a scintillation counter.

o Calculate ICso values by fitting the data to a four-parameter dose-response curve.
Protocol 2: Cellular H3K79 Methylation Assay (Western Blot)
This protocol assesses the ability of the probe to inhibit Dot1L activity within cells.
e Cell Culture and Treatment:

o Culture an MLLr leukemia cell line (e.g., MV4-11 or MOLM-13) in appropriate media.
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o Seed cells at a density of 0.5 x 10° cells/mL.

o Treat cells with a dose-response of SGC0946 (e.g., 1 nM to 10 uM) or DMSO vehicle
control for 72-96 hours.

o Histone Extraction:

[e]

Harvest cells by centrifugation.

o

Lyse cells in a hypotonic buffer and isolate nuclei.

[¢]

Extract histones from the nuclear pellet using 0.2 M H2SOa4 overnight at 4°C.

[¢]

Precipitate histones with TCA and wash with acetone.
» Western Blotting:
o Resuspend the histone pellet in water and determine protein concentration (BCA assay).
o Separate 5-10 pg of histone extract on a 15% SDS-PAGE gel.
o Transfer proteins to a PVDF membrane.
o Block the membrane with 5% non-fat milk or BSAin TBST.

o Incubate with primary antibodies overnight at 4°C: anti-H3K79me2, anti-H3K79me3, and
anti-total Histone H3 (as a loading control).

o Wash and incubate with HRP-conjugated secondary antibodies.

o Detect signals using an enhanced chemiluminescence (ECL) substrate and an imaging
system.

Protocol 3: MLLr Cell Proliferation Assay

This assay measures the phenotypic effect of Dotl1L inhibition on the growth of dependent
cancer cells.

e Reagents:
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MV4-11 cells.

[e]

RPMI-1640 medium + 10% FBS.

(¢]

SGC0946.

[¢]

[¢]

CellTiter-Glo® Luminescent Cell Viability Assay Kkit.

e Procedure:

[¢]

Seed MV4-11 cells in a 96-well white, clear-bottom plate at a density of 5,000 cells/well.

o Add SGC0946 in a 10-point, 3-fold serial dilution (e.g., from 10 uM down to 0.5 nM).
Include DMSO vehicle controls.

o Incubate the plate for 6-7 days at 37°C, 5% CO..

o Equilibrate the plate to room temperature for 30 minutes.

o Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
o Measure luminescence using a plate reader.

o Normalize data to DMSO controls and calculate ICso values.

Visualizations of Pathways and Workflows

DotlL Mechanism of Action and Inhibition
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Caption: SGC0946 competitively inhibits Dot1L, blocking H3K79 methylation.

DotlL Signaling in MLL-Rearranged Leukemia
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Caption: Role of DotlL in MLL-rearranged leukemia and point of inhibition.

Experimental Workflow for Probe Validation
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Caption: A logical workflow for validating a Dot1L chemical probe.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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function]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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